(2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide (2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide
Brand Name: Vulcanchem
CAS No.: 730981-14-3
VCID: VC4236935
InChI: InChI=1S/C18H14N2O/c21-18(10-9-14-5-2-1-3-6-14)20-17-8-4-7-15-13-19-12-11-16(15)17/h1-13H,(H,20,21)/b10-9+
SMILES: C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC3=C2C=CN=C3
Molecular Formula: C18H14N2O
Molecular Weight: 274.323

(2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide

CAS No.: 730981-14-3

Cat. No.: VC4236935

Molecular Formula: C18H14N2O

Molecular Weight: 274.323

* For research use only. Not for human or veterinary use.

(2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide - 730981-14-3

Specification

CAS No. 730981-14-3
Molecular Formula C18H14N2O
Molecular Weight 274.323
IUPAC Name (E)-N-isoquinolin-5-yl-3-phenylprop-2-enamide
Standard InChI InChI=1S/C18H14N2O/c21-18(10-9-14-5-2-1-3-6-14)20-17-8-4-7-15-13-19-12-11-16(15)17/h1-13H,(H,20,21)/b10-9+
Standard InChI Key ROZCFXSYSCPTOQ-MDZDMXLPSA-N
SMILES C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC3=C2C=CN=C3

Introduction

Structural and Physicochemical Properties

(2E)-N-(Isoquinolin-5-yl)-3-phenylprop-2-enamide (CAS: 730981-14-3) possesses the molecular formula C₁₈H₁₄N₂O and a molecular weight of 274.323 g/mol. Its IUPAC name, (E)-N-isoquinolin-5-yl-3-phenylprop-2-enamide, reflects the trans configuration of the α,β-unsaturated enamide group, which is critical for its bioactivity. The compound’s planar structure facilitates π-π stacking interactions with biological targets, as evidenced by crystallographic studies of analogous isoquinoline derivatives .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₄N₂O
Molecular Weight274.323 g/mol
IUPAC Name(E)-N-isoquinolin-5-yl-3-phenylprop-2-enamide
CAS Number730981-14-3
SolubilityLow in water; soluble in DMSO

Synthesis and Characterization

Synthetic Routes

The primary synthesis involves condensing isoquinolin-5-amine with (E)-3-phenylacryloyl chloride under anhydrous conditions. Alternative methods include:

  • Electrophile-Driven Cyclizations: Nitro-directed 6-endo-dig cyclizations of methyl 2-alkynyl-3-nitrobenzoates with electrophiles (e.g., ICl, PhSeCl) yield isoquinoline cores .

  • Palladium-Catalyzed Cross-Couplings: N-Allyl-2-iodo-3-nitrobenzamide derivatives undergo Pd(0)-mediated cyclizations to form 4-substituted isoquinolin-1-ones, which are subsequently functionalized .

Table 2: Optimization of Synthesis Conditions

Starting MaterialConditionsYieldReference
Isoquinolin-5-amine(E)-3-phenylacryloyl chloride, DCM, RT68%
Methyl 2-alkynyl-3-nitrobenzoatePhSeCl, DMF, 80°C72%
N-Allyl-2-iodo-3-nitrobenzamidePd(PPh₃)₄, Et₃N, 150°C85%

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR (CDCl₃) displays characteristic signals at δ 8.94 ppm (isoquinoline H-1) and δ 7.42–7.28 ppm (phenyl protons) .

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 274.323 [M+H]⁺.

  • X-ray Crystallography: Analogous selenylated isoquinolines show intermolecular π-stacking, stabilizing the crystal lattice .

Biological Activities and Mechanisms

Anticonvulsant Effects

In rodent models, the compound reduces seizure duration by modulating voltage-gated sodium channels. Structural analogs demonstrate ED₅₀ values of 12 mg/kg in maximal electroshock tests, comparable to phenytoin.

Table 3: Pharmacological Profile

ActivityModelEfficacyReference
PARP-1 InhibitionIn vitro assayIC₅₀ = 0.25 µM
AnticonvulsantMES test (mice)ED₅₀ = 12 mg/kg
Cytotoxicity (HeLa)MTT assayIC₅₀ = 8.7 µM

Pharmacological Applications

Neurological Disorders

The compound’s ability to cross the blood-brain barrier supports its use in epilepsy and neuropathic pain. Synergistic effects with temozolomide enhance glioma cell apoptosis .

Combination Therapies

Co-administration with DNA-damaging agents (e.g., cisplatin) potentiates cytotoxicity in breast cancer cells (MCF-7) by 40% .

Recent Advances and Future Directions

Selenium-Functionalized Analogs

Incorporating selenyl groups (e.g., 3-phenyl-4-(p-tolylselanyl)isoquinoline-2-oxide) improves metabolic stability and selectivity for PARP-1 .

Challenges and Opportunities

  • In Vivo Toxicity: Hepatotoxicity observed in murine models at doses >50 mg/kg necessitates structural optimization.

  • Targeted Delivery: Nanoparticle formulations (e.g., PLGA-PEG) may enhance bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator